1-(3,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a propylpiperidinyl group connected via a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea typically involves the reaction of 3,4-dichloroaniline with 1-propylpiperidine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include carbodiimides or other activating agents that facilitate the formation of the urea bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-(1-methylpiperidin-4-yl)urea
- 1-(3,4-Dichlorophenyl)-3-(1-ethylpiperidin-4-yl)urea
Uniqueness
1-(3,4-Dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea is unique due to its specific propylpiperidinyl group, which imparts distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-propylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O/c1-2-7-20-8-5-11(6-9-20)18-15(21)19-12-3-4-13(16)14(17)10-12/h3-4,10-11H,2,5-9H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJAHUUPRXIFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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